molecular formula C14H10Cl2FNO B5805471 2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No. B5805471
M. Wt: 298.1 g/mol
InChI Key: GQJDHFIUKCCXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide, also known as DFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFMB is a white crystalline powder with a molecular weight of 313.15 g/mol.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. In weeds, this compound has been shown to inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme that is essential for the synthesis of chlorophyll.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the target cells. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In weeds, this compound has been shown to cause rapid necrosis of the leaves and stems, leading to the death of the plant. This compound has also been shown to have low toxicity in mammals, making it a promising candidate for further development as an anticancer agent or herbicide.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer to cells or organisms, and its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its potency and selectivity as an anticancer agent. In agriculture, further studies are needed to evaluate the efficacy and safety of this compound as a herbicide and to develop more efficient and sustainable methods for its application. In material science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of novel polymers and materials.

Synthesis Methods

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide can be synthesized through a multi-step process starting from 5-fluoro-2-methylaniline. The first step involves the protection of the amino group by reacting it with tert-butyldimethylsilyl chloride. The resulting compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to yield this compound. The overall yield of this process is around 50%.

Scientific Research Applications

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a herbicide due to its ability to selectively kill weeds without harming crops. In material science, this compound has been explored as a potential building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

2,4-dichloro-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJDHFIUKCCXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.